
2-Bromo-6-fluorophenylacetic acid
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Overview
Description
2-Bromo-6-fluorophenylacetic acid is a halogenated phenylacetic acid derivative characterized by a bromine atom at the 2-position and a fluorine atom at the 6-position of the phenyl ring, with an acetic acid functional group. Halogenated aromatic compounds like this are often utilized in pharmaceuticals, agrochemicals, and organic synthesis due to their electronic and steric effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluorophenylacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the following steps:
Bromination: Phenylacetic acid is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluorophenylacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone for halogen exchange.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted phenylacetic acids.
Oxidation: Formation of 2-Bromo-6-fluorobenzoic acid.
Reduction: Formation of 2-Bromo-6-fluorophenylethanol.
Scientific Research Applications
2-Bromo-6-fluorophenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluorophenylacetic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and pathways, making the compound a valuable tool in biochemical and pharmacological studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 2-bromo-6-fluorophenylacetic acid and related compounds, based on available evidence:
*Calculated molecular weight assumes the formula C₈H₆BrFO₂.
Key Comparative Insights:
Functional Group Influence :
- Acetic Acid Derivatives : Both this compound and its trifluoromethyl analog (CAS 1159512-50-1) are phenylacetic acids, which are critical in drug design due to their ability to mimic natural metabolites. The trifluoromethyl group in the latter enhances lipophilicity and metabolic stability, making it more suited for medicinal applications .
- Boronic Acid (CAS 112204-57-6) : This compound’s boronic acid group enables participation in cross-coupling reactions, a feature absent in acetic acid derivatives. Its utility lies in synthetic chemistry rather than bioactivity .
Substituent Effects: Halogen Positioning: The 2-bromo-6-fluoro substitution in phenylacetic acid creates steric hindrance and electronic effects that may influence binding to biological targets. In contrast, 4-bromo-2-fluoro-6-methylbenzoic acid (CAS 1242157-23-8) has a methyl group at the 6-position, which increases steric bulk and alters solubility . Trifluoromethyl vs.
Applications: Acetic acid derivatives are often precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) or protease inhibitors. Boronic acids are pivotal in synthesizing biaryl structures via Suzuki reactions . Methyl-substituted benzoic acids (e.g., CAS 1242157-23-8) serve as intermediates in fine chemical synthesis .
Research Findings and Trends
- Synthetic Utility : Bromine and fluorine substituents improve electrophilic aromatic substitution reactivity, facilitating further functionalization. For example, the boronic acid derivative (CAS 112204-57-6) is priced at $4,000/5g, reflecting its niche synthetic value .
- Medicinal Potential: The trifluoromethyl analog (CAS 1159512-50-1) is marketed by EOS Med Chem for medicinal purposes, underscoring the pharmaceutical relevance of halogenated phenylacetic acids .
- Thermodynamic Stability : Methyl and trifluoromethyl groups enhance thermal stability compared to unsubstituted analogs, as seen in benzoic acid derivatives .
Biological Activity
2-Bromo-6-fluorophenylacetic acid (BFPA) is a halogenated phenylacetic acid derivative that has garnered attention in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of BFPA, exploring its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H8BrF O2, with a molecular weight of approximately 233.06 g/mol. The compound features a bromine atom at the 2-position and a fluorine atom at the 6-position of the phenyl ring, which significantly influences its chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C9H8BrF O2 |
Molecular Weight | 233.06 g/mol |
CAS Number | 1214322-99-2 |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Mechanisms of Biological Activity
The biological activity of BFPA is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity, potentially modulating several biological pathways.
- Antiviral Activity : BFPA derivatives have been investigated for their antiviral properties, particularly against hepatitis B virus (HBV). In vitro studies have shown that certain derivatives exhibit significant inhibition of HBV DNA replication, with effective concentrations (EC50) comparable to established antiviral agents like lamivudine .
- Antimicrobial Properties : Research indicates that BFPA may possess antimicrobial activity. This is particularly relevant in the context of developing new antibiotics amid rising resistance to existing drugs. The compound's structural modifications can lead to enhanced efficacy against various bacterial strains.
- Neuropharmacological Effects : Compounds structurally related to BFPA have been studied for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders. The halogen substituents may influence receptor activity, making BFPA a candidate for further pharmacological exploration.
Antiviral Efficacy Against HBV
A study focused on phenylacetic acid derivatives demonstrated that BFPA exhibits notable antiviral activity against HBV. Among various tested compounds, those structurally related to BFPA showed EC50 values ranging from 0.024 to 9.98 μM, indicating strong antiviral potential compared to standard treatments .
Antimicrobial Activity Assessment
In another study evaluating the antimicrobial properties of halogenated phenylacetic acids, BFPA was included among several derivatives tested against common pathogens. Results indicated that BFPA displayed moderate antibacterial activity, warranting further investigation into its mechanism and potential as an antibiotic agent.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of BFPA, it is essential to compare it with similar compounds:
Compound Name | Structure | Notable Features |
---|---|---|
2-Bromo-4-fluorophenylacetic acid | Structure | Similar halogenation pattern; different position |
2-Chloro-6-fluorophenylacetic acid | Structure | Chlorine substitution; potential differing activity |
2-Bromo-6-cyano-4-fluorophenylacetic acid | Structure | Additional cyano group; explored for anticancer properties |
Properties
IUPAC Name |
2-(2-bromo-6-fluorophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZNTVCKHGUWOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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